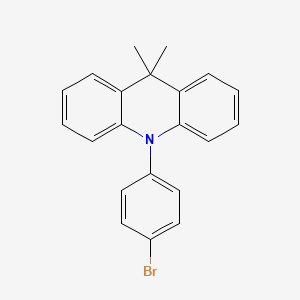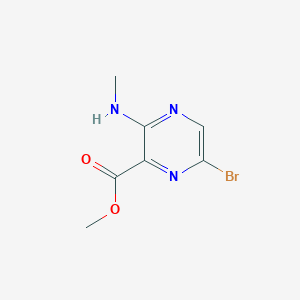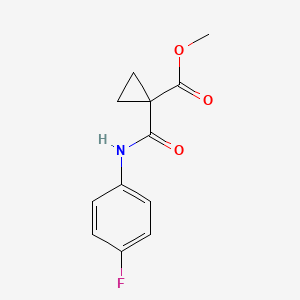
tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate
Vue d'ensemble
Description
The compound tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine derivatives, which are structurally related to the compound . These derivatives are often intermediates in the synthesis of biologically active compounds or pharmaceuticals, and their study includes synthesis, crystal structure analysis, and sometimes biological evaluation .
Synthesis Analysis
The synthesis of tert-butyl piperidine derivatives is typically achieved through multi-step reactions, starting from simple precursors such as piperidinecarboxylate or piperidin-4-ylmethanol. Protection groups like di-tert-butyl dicarbonate are often used to protect functional groups during the synthesis process. The reactions may include acylation, sulfonation, substitution, and condensation steps, with the aim of introducing various functional groups to the piperidine core . The overall yields of these syntheses vary, indicating the complexity and efficiency of the synthetic routes employed.
Molecular Structure Analysis
The molecular structures of the synthesized tert-butyl piperidine derivatives are confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The crystal structures reveal details such as dihedral angles between rings, conformation of the piperidine ring, and intermolecular interactions within the crystal lattice. These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecules and for confirming the identity of the synthesized compounds .
Chemical Reactions Analysis
The tert-butyl piperidine derivatives are involved in various chemical reactions, including those that lead to the formation of biologically active compounds. For example, tert-butyl piperidine derivatives can be used as intermediates in the synthesis of drugs like Vandetanib and Biotin, which have significant roles in metabolic processes and disease treatment. The reactivity of these compounds is influenced by their molecular structure, and the presence of different substituents can lead to diverse chemical behaviors .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives, such as melting points, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs), are characterized using various analytical techniques. Computational methods like density functional theory (DFT) are employed to optimize molecular structures and predict properties. These analyses provide insights into the stability, reactivity, and potential biological activity of the compounds .
Applications De Recherche Scientifique
Synthesis and Intermediates
- Synthesis of Key Intermediates : Tert-butyl compounds have been synthesized as key intermediates in various biologically active compounds. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate of Vandetanib, synthesized through steps including acylation, sulfonation, and substitution (Min Wang et al., 2015).
- Intermediate in Biologically Active Compounds : Tert-butyl compounds like tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate serve as intermediates in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment (Bingbing Zhao et al., 2017).
Medicinal Chemistry Applications
- In Synthesis of Antagonists : Tert-butyl compounds are used in the asymmetric synthesis of intermediates for nociceptin antagonists (H. Jona et al., 2009).
- Role in Histamine H4 Receptor Ligands : They are involved in the synthesis of 2-aminopyrimidines as ligands of the histamine H4 receptor, showing potential in anti-inflammatory and antinociceptive activities (R. Altenbach et al., 2008).
Chemical and Structural Studies
- Structural Analysis : Studies on the structure of tert-butyl compounds, like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, provide insights into the molecular architecture of these compounds (D. Richter et al., 2009).
- Synthesis Optimization : Research also focuses on optimizing the synthetic methods for tert-butyl compounds, enhancing their yield and applicability in various chemical processes (S. Xiao-kai, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-7-6-8-20(10-12)13-9-14(22-5)18-11-17-13/h9,11-12H,6-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNRMNYYINUCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117280 | |
| Record name | Carbamic acid, N-[1-(6-methoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353966-51-4 | |
| Record name | Carbamic acid, N-[1-(6-methoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(6-methoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3027566.png)
![5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole)](/img/structure/B3027567.png)

![[(4S,5R,6R,10R,12R,14R)-4-Acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B3027576.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B3027578.png)
![Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3027581.png)
![3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid](/img/structure/B3027582.png)





